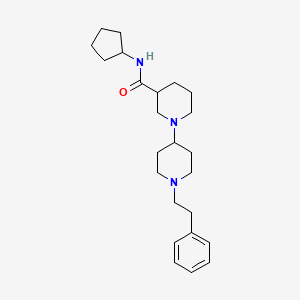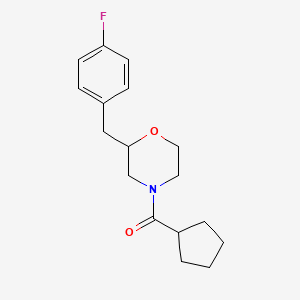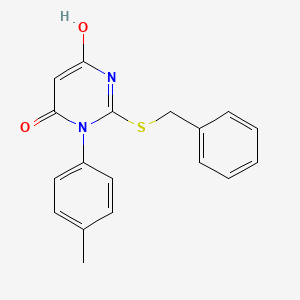
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential as a therapeutic agent. CPP-115 is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.
Mechanism of Action
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a calming effect on brain activity, which may be beneficial in the treatment of neurological disorders that are characterized by hyperactivity or overexcitation.
Biochemical and physiological effects:
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in glutamate levels, and an increase in the expression of GABA receptors. These effects are thought to contribute to the therapeutic potential of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have greater therapeutic potential than N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. Another area of interest is the investigation of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide as a potential treatment for other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in humans.
Synthesis Methods
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several reagents, including cyclopentylmagnesium bromide, 2-phenylethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The synthesis of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been optimized to produce high yields and purity, making it a viable candidate for further study.
Scientific Research Applications
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for a variety of neurological disorders. One study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be a promising treatment for this condition. Another study found that N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide was effective in reducing anxiety-like behavior in rats, indicating that it may have potential as an anxiolytic agent.
properties
IUPAC Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c28-24(25-22-10-4-5-11-22)21-9-6-15-27(19-21)23-13-17-26(18-14-23)16-12-20-7-2-1-3-8-20/h1-3,7-8,21-23H,4-6,9-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILOZFLHQZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)
![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)


![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
methanone](/img/structure/B6089017.png)